Scientific Field: Organic Chemistry
Application Summary: Morpholine is used in the synthesis of biologically relevant compounds.
Scientific Field: Electrochemistry
Application Summary: Morpholine is used in electrochemical reactions with quinoline N-oxides.
Methods of Application: The electrochemical reaction between quinoline N-oxides and morpholine is developed using Cu (OAc) 2 as a catalyst.
Results or Outcomes: With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines.
Scientific Field: Industrial Chemistry
Application Summary: Morpholine is a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems.
Methods of Application: Morpholine is added to the steam systems of power plants to adjust the pH levels.
Results or Outcomes: The use of morpholine in this application helps maintain the correct pH levels in the steam systems, which is crucial for the efficient operation of power plants.
Application Summary: Morpholine is used in the synthesis of morpholino nucleosides starting from enantiopure glycidol.
Methods of Application: The synthesis of modified morpholino monomers is performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions.
Results or Outcomes: This strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios.
Scientific Field: Pharmaceutical Chemistry
Application Summary: Morpholine is used in the preparation of the antibiotic linezolid and the anticancer agent gefitinib.
Methods of Application: Morpholine is used as a building block in the synthesis of these pharmaceutical compounds.
Results or Outcomes: The use of morpholine in this application has led to the successful synthesis of these important pharmaceutical agents.
Application Summary: Morpholine is used for corrosion protection of boiler water stream systems in chemical plants.
Methods of Application: Morpholine is added to the boiler water stream systems in chemical plants for corrosion protection.
Results or Outcomes: The use of morpholine in this application helps maintain the integrity of the boiler water stream systems, which is crucial for the efficient operation of chemical plants.
Application Summary: Morpholine is used in the synthesis of conformationally restricted bridged morpholine derivatives fused with a phenanthrene ring system.
Methods of Application: The synthesis was performed as a three-step sequence involving: Voight rearrangement, stereoselective reduction of ketone, and iodine-mediated cyclization.
Results or Outcomes: This method allowed the successful synthesis of these complex morpholine derivatives.
Application Summary: Morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants against Gram-positive and Gram-negative bacteria.
Methods of Application: These compounds were tested for their ability to enhance the action of oxacillin in Methicillin-susceptible S. aureus (MSSA) strain ATCC 25923 and Methicillin-resistant S.
Results or Outcomes: The studies indicated an ability of the new imidazolones to block different MDR mechanisms in both, Gram positive and Gram negative, bacteria.
Scientific Field: Biomedical Research
Methods of Application: Morpholino antisense oligos are injected into single-cell zygotes of various model organisms.
Results or Outcomes: This application has unlocked new possibilities in research and therapeutics.
Morpholine is an organic compound with the chemical formula O(CH₂CH₂)₂NH, characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms. It appears as a colorless, oily liquid with a distinctive amine odor. Morpholine is hygroscopic and weakly basic, making it soluble in water and various organic solvents such as ethanol, methanol, and acetone . It was first synthesized by Ludwig Knorr in the late 19th century, who mistakenly associated it with morphine due to its name .
Morpholine and its derivatives exhibit a variety of biological activities. They play significant roles in medicinal chemistry as pharmacophores, contributing to the development of several therapeutic agents. Notable examples include:
Morpholine can be synthesized through several methods:
Research indicates that morpholine interacts with various biological systems. Its role as a corrosion inhibitor highlights its interaction with metals, where it neutralizes acids that would otherwise cause damage. Additionally, studies on morpholine derivatives have shown potential pharmacological effects, leading to ongoing investigations into their therapeutic applications .
Morpholine shares structural similarities with several other compounds. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
Piperidine | C₅H₁₁N | More basic than morpholine; lacks ether oxygen. |
Pyrrolidine | C₄H₉N | Five-membered ring; less sterically hindered. |
Thiomorpholine | C₄H₉NS | Contains sulfur; exhibits different reactivity patterns due to sulfur's properties. |
Morpholine's unique combination of amine and ether functionalities allows it to participate in diverse
Morpholine is an organic chemical compound with the molecular formula C₄H₉NO, featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms [1] [2]. The molecular structure consists of a saturated ring with four carbon atoms (in the form of -CH₂- groups), one nitrogen atom bearing a hydrogen atom, and one oxygen atom in an ether linkage [1] [3]. The molecular weight is 87.12 g/mol [1] [3] [4].
The morpholine molecule exists predominantly in chair conformations, similar to cyclohexane, due to their greater thermodynamic stability compared to boat conformations [5]. The presence of sp³ hybridization at the nitrogen center results in the nitrogen atom lying out of the plane defined by the four carbon atoms, creating two distinct conformational possibilities based on the orientation of the N-H bond [5].
Theoretical calculations reveal that morpholine exists in two primary chair conformations: the equatorial-chair (Chair-Eq) and axial-chair (Chair-Ax) forms [5] [6]. In the equatorial-chair conformation, the N-H bond occupies an equatorial position relative to the ring, while in the axial-chair conformation, the N-H bond is oriented axially [5].
The dihedral angle between the N-H bond and the C-N-C plane is -121.0° for the equatorial conformation and 119.7° for the axial conformation [5]. Computational studies using uB97X-D/cc-pVTZ level of theory indicate that the equatorial-chair conformer is more stable than the axial-chair conformer by approximately 3.1 kJ/mol [5]. However, this small energy difference allows both conformers to coexist in the gas phase under jet-cooled conditions [5].
Advanced spectroscopic studies have determined the conformational stability between the two conformers to be 109 ± 4 cm⁻¹ (approximately 1.3 kJ/mol), with the Chair-Eq conformer being more stable [6]. The adiabatic ionization energies were measured as 8.1138 ± 0.0005 eV (65,442 ± 4 cm⁻¹) for the Chair-Eq conformer and 8.1003 ± 0.0005 eV (65,333 ± 4 cm⁻¹) for the Chair-Ax conformer [6].
The morpholine ring adopts a typical chair conformation with bond angles and geometries characteristic of six-membered saturated heterocycles [7]. Crystallographic studies reveal that morpholine exhibits hydrogen-bonded chain structures in the solid state, with NH⋯N distances of approximately 2.35 Å [7]. The molecular geometry is further stabilized by weak CH⋯O interactions with distances of approximately 2.63 Å [7].
The ring conformation can be described as having 98% of the puckering characteristic of an ideal cyclohexane chair [7]. The chair conformation dominates both in gas phase and crystal structures, with boat conformations being significantly less stable by approximately 25 kJ/mol [5].
Spectroscopic studies provide detailed insight into the conformational behavior of morpholine. Infrared spectroscopy reveals that both chair conformers contribute to the observed spectra, with characteristic bands that can be assigned to specific conformational states [5]. The N-H stretching vibrations appear at different frequencies for the two conformers: 3320 cm⁻¹ for the axial conformer and 3336 cm⁻¹ for the equatorial conformer, with these bands overlapping at approximately 3330 cm⁻¹ [5].
Nuclear magnetic resonance studies show that at room temperature, the chair conformation is maintained for the morpholine ring [8]. The ¹H NMR spectra exhibit characteristic patterns with spin-spin coupling constants that can be deduced from resolution-enhanced proton spectra [8]. The NMR pattern for morpholine is distinctive, showing an AA'XX' spectrum with chemical shift differences of approximately 0.80 ppm between protons adjacent to oxygen versus nitrogen [9].
Morpholine is a colorless liquid at room temperature with well-defined thermal properties. The boiling point ranges from 126-130°C at standard atmospheric pressure (1013 hPa), with most sources reporting values between 128-129°C [4] [10] [11]. The melting point (freezing point) is consistently reported as approximately -5°C, with specific values ranging from -4.9°C to -7°C [4] [10] [11].
Property | Value | Reference |
---|---|---|
Boiling Point | 128.9°C (1013 hPa) | [10] |
Boiling Point | 126-129°C | [11] |
Melting Point | -4.9°C | [11] |
Melting Point | -5°C | [10] |
Morpholine exhibits a density slightly higher than water. At 20°C, the density is reported as 1.00-1.003 g/cm³, with most precise measurements showing 0.996 g/mL at 25°C [4] [10] [11]. The specific gravity at 20°C ranges from 1.001-1.003 g/cm³ [11].
Viscosity measurements at 20°C indicate a value of 2.5 centipoise (cP) [11]. This relatively low viscosity is consistent with morpholine's liquid state at room temperature and its molecular structure.
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 0.996 g/mL | 25°C | [4] |
Density | 1.00 g/cm³ | 20°C | [10] |
Specific Gravity | 1.001-1.003 g/cm³ | 20°C | [11] |
Viscosity | 2.5 cP | 20°C | [11] |
Morpholine demonstrates excellent solubility characteristics, being completely miscible with water in all proportions [12] [3] [11]. This high water solubility is attributed to the presence of both the amine nitrogen, which can form hydrogen bonds as both donor and acceptor, and the ether oxygen, which serves as a hydrogen bond acceptor [12].
The compound is also highly soluble in various organic solvents including aromatic hydrocarbons, alcohols, ketones, ethers, and other organic solvents [11]. It shows good solubility in ethyl acetate, ethanol, methanol, and acetone [3]. However, morpholine has limited solubility in mineral oils and aliphatic hydrocarbons [11].
The logarithm of the octanol-water partition coefficient (logP) is -0.394, indicating the hydrophilic nature of the compound [13]. The logarithm of water solubility (log₁₀WS) is 1.06 [13].
Morpholine exhibits significant vapor pressure at ambient temperatures. At 20°C, the vapor pressure is 10 hPa, while at 38°C it increases to 31 mmHg [4] [10]. The vapor density is reported as 3 times that of air [4].
Thermodynamic properties have been extensively studied. The enthalpy of vaporization is 45.30 ± 0.50 kJ/mol [13]. Critical properties include a critical temperature of 618 K and critical pressure of 5470 kPa [13]. The critical volume is 0.253 m³/kmol with a critical compressibility factor of 0.2693 [13].
Heat capacity measurements show that the liquid heat capacity at 298.15 K is 164.8 J/(mol·K) [14]. The enthalpy of formation for the liquid state is -186.7 ± 0.6 kJ/mol, while the enthalpy of combustion is -2673.6 ± 0.6 kJ/mol [14].
Property | Value | Units | Reference |
---|---|---|---|
Vapor Pressure (20°C) | 10 | hPa | [10] |
Vapor Pressure (38°C) | 31 | mmHg | [4] |
Enthalpy of Vaporization | 45.30 ± 0.50 | kJ/mol | [13] |
Critical Temperature | 618 | K | [13] |
Critical Pressure | 5470 | kPa | [13] |
Heat Capacity (liquid, 298.15 K) | 164.8 | J/(mol·K) | [14] |
Infrared spectroscopy of morpholine reveals characteristic absorption bands that provide insight into both molecular structure and conformational behavior. The C-H stretching region (2600-3150 cm⁻¹) shows multiple bands at approximately 2820, 2848, 2907, 2939, and 2954 cm⁻¹ [5]. These bands are well-reproduced by theoretical calculations for both chair conformers.
The N-H stretching region (3200-3500 cm⁻¹) is particularly informative for conformational analysis. The N-H stretching vibrations appear at 3320 cm⁻¹ for the axial conformer and 3336 cm⁻¹ for the equatorial conformer, with these bands overlapping at approximately 3330 cm⁻¹ [5]. The observation of both frequencies confirms the coexistence of both chair conformers in the gas phase.
High-resolution infrared studies using vibrational excitation via IR absorption have enabled conformer-specific analysis. The Chair-Eq conformer shows characteristic peaks at 2974 and 2864 cm⁻¹, while the Chair-Ax conformer exhibits a distinct peak at 2963 cm⁻¹ [6]. Additional peaks at 2832 and 2952 cm⁻¹ are associated with vibrational modes of both conformers [6].
Frequency (cm⁻¹) | Assignment | Conformer |
---|---|---|
2820, 2848, 2907, 2939, 2954 | C-H stretching | Both |
3320 | N-H stretching | Axial |
3336 | N-H stretching | Equatorial |
2974 | Vibrational mode | Equatorial |
2963 | Vibrational mode | Axial |
Nuclear magnetic resonance spectroscopy provides detailed structural information about morpholine and its conformational dynamics. ¹H NMR spectra of morpholine show characteristic patterns consistent with chair conformation of the six-membered ring [8]. The spectra exhibit spin-spin coupling constants that can be analyzed to determine conformational preferences [8].
The ¹H NMR pattern for morpholine is distinctive, resembling an AA'XX' spectrum with a chemical shift difference of 0.80 ppm between different types of protons [9]. Protons adjacent to oxygen appear at approximately 3.86 ppm, while protons adjacent to nitrogen resonate at approximately 3.04 ppm [9]. The coupling pattern shows fine structure that reflects the fixed chair conformation and the gauche arrangement of protons [9].
¹³C NMR data for morpholine and N-substituted derivatives have been extensively studied using various 2D NMR techniques including COSY, NOESY, gHMBC, and gHMQC experiments [8]. These studies confirm the chair conformation and provide detailed assignments of carbon resonances.
The NMR pattern shows two negative correlations in DEPT-HSQC experiments, indicating the presence of CH₂ groups [15]. The carbon at approximately 67 ppm is characteristic of carbons adjacent to electronegative atoms such as oxygen [15].
Mass spectrometric analysis of morpholine reveals characteristic fragmentation patterns. The molecular ion appears at m/z = 87, corresponding to the molecular weight [5]. Major fragment ions include m/z = 86, arising from loss of a hydrogen atom (C₄H₈NO⁺), and m/z = 57, resulting from loss of a CH₂O radical to form C₃H₇N⁺ [5].
The fragmentation pathways follow predictable patterns:
High-resolution mass spectrometry techniques, including vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, have been employed to study conformer-specific photoionization dynamics [16]. These advanced techniques enable precise determination of adiabatic ionization energies for individual conformers [16].
X-ray crystallographic studies of morpholine have been conducted at low temperatures to determine precise structural parameters. Morpholine crystallizes at 150 K in the orthorhombic space group P2₁2₁2₁ with one molecule per asymmetric unit [7]. The crystal structure is characterized by the formation of NH⋯N hydrogen-bonded chains with NH⋯N distances of 2.35 Å [7].
The molecular conformation in the crystal is the chair form with the hydrogen atom in an equatorial position [7]. The puckering analysis indicates that 98% of the ring conformation corresponds to an ideal cyclohexane chair [7]. The crystal packing involves weak CH⋯O interactions between molecules in neighboring chains, with interaction distances of 2.63 Å [7].
Crystal structure analysis reveals that the morpholine molecules adopt a layered arrangement similar to hexagonal close-packed structures [7]. The hydrogen bonding occurs between layers, with molecules rotated relative to those in cyclohexane-II to accommodate the hydrogen bonding interactions [7].
Crystallographic studies of morpholine derivatives provide additional structural insights. For example, morpholin-4-ium cinnamate crystallizes in the triclinic space group P-1 with specific unit cell parameters: a = 5.7365 Å, b = 9.7526 Å, c = 11.7760 Å, with angles α = 103.270°, β = 93.468°, γ = 105.493° [17].
Parameter | Value | Units | Reference |
---|---|---|---|
Space Group | P2₁2₁2₁ | - | [7] |
Temperature | 150 | K | [7] |
NH⋯N Distance | 2.35 | Å | [7] |
CH⋯O Distance | 2.63 | Å | [7] |
Chair Puckering | 98 | % ideal | [7] |
Morpholine exhibits typical secondary amine reactivity, with the nitrogen atom serving as both a nucleophilic center and a basic site [1] [2]. The amine functionality undergoes protonation readily in acidic conditions, forming the morpholinium cation through the equilibrium: Morpholine + H⁺ ⇌ Morpholinium⁺ [3] [4]. This protonation occurs with a measured pKa of 8.36 in water at 25°C, indicating moderate basicity [5] [6].
The nitrogen atom in morpholine participates in typical secondary amine reactions, including alkylation, acylation, and condensation reactions [2]. However, the presence of the adjacent oxygen atom significantly modulates these reactions through electronic effects. The electron-withdrawing nature of the oxygen reduces the electron density on nitrogen, making morpholine less nucleophilic and less basic compared to purely hydrocarbon-based secondary amines [6] [7].
Morpholine readily forms stable chloramine derivatives, a property that distinguishes it from more nucleophilic secondary amines like piperidine [2]. This stability results from the reduced nucleophilicity of the nitrogen center due to the inductive effect of the oxygen atom.
The ether oxygen in morpholine contributes significantly to the compound's overall reactivity profile, though it is considerably less reactive than the amine nitrogen [1] [8]. The oxygen atom primarily functions as a hydrogen bond acceptor and participates in coordination interactions with metal centers and polar molecules [9].
Unlike simple ethers, the cyclic ether functionality in morpholine is constrained within the six-membered ring, affecting its accessibility and reactivity. The oxygen atom exhibits typical ether-like behavior, including resistance to nucleophilic attack under normal conditions and stability toward basic reagents [10].
The ether oxygen plays a crucial role in morpholine's solvation properties and its ability to form complexes with various substrates. This functionality enables morpholine to serve as a bidentate ligand in coordination chemistry, where both the nitrogen and oxygen atoms can participate in metal binding [11].
The unique dual functionality of morpholine, combining both amine and ether characteristics within a single heterocyclic framework, creates distinctive reactivity patterns not observed in monofunctional compounds [8] [12]. This dual nature results in ambiphilic behavior, where morpholine can act as both an electron donor through its nitrogen center and as a coordinating ligand through its oxygen atom.
The interplay between the amine and ether functionalities manifests in several important ways. The electron-withdrawing effect of the oxygen atom reduces the basicity and nucleophilicity of the nitrogen, creating a more balanced and controlled reactivity profile [6]. This modulation is quantified by the significant difference in basicity between morpholine (pKa 8.36) and piperidine (pKa 11.0) [5] [6].
Research has demonstrated that morpholine's dual functionality enables unique catalytic applications, particularly in reactions requiring both basic and coordinating properties [13]. The compound can simultaneously activate substrates through hydrogen bonding via the oxygen atom while providing nucleophilic assistance through the nitrogen center.
Morpholine exhibits well-characterized acid-base behavior with a conjugate acid pKa of 8.36 in water at 25°C [5] [14]. This value places morpholine in the category of weak to moderate bases, significantly less basic than ammonia (pKa 9.25) and considerably less basic than piperidine (pKa 11.0) [6] [14].
The protonation equilibrium follows the relationship: Morpholine + H⁺ ⇌ Morpholinium⁺, with the corresponding base dissociation constant (Kb) measured as 2.14 × 10⁻⁶ [15]. The pH of a 1% morpholine solution in water is approximately 10.6, confirming its basic character [9].
Property | Value | Comparison |
---|---|---|
pKa (conjugate acid) | 8.36 (H₂O, 25°C) | Lower than piperidine (11.0) |
Kb | 2.14 × 10⁻⁶ | Moderate base strength |
pH (1% solution) | 10.6 | Alkaline solution |
Temperature and solvent effects significantly influence morpholine's acid-base properties. In non-aqueous solvents, the pKa values can shift considerably, with DMSO generally showing higher pKa values compared to water due to differential solvation effects [5].
Morpholine readily forms stable salts with various acids through protonation of the nitrogen atom [1] [16] [4]. The most commonly studied example is morpholinium chloride, formed by the reaction: Morpholine + HCl → Morpholinium chloride [3] [17]. These salt formations are typically quantitative under appropriate conditions and result in crystalline, water-soluble products.
The salt formation process involves complete proton transfer from the acid to the morpholine nitrogen, creating a cationic species that can be crystallized with appropriate counterions [18]. The morpholinium cation maintains the chair conformation of the parent molecule while bearing a positive charge localized on the nitrogen atom.
Salt formation significantly alters morpholine's physical and chemical properties, including increased water solubility, altered melting points, and modified stability profiles [19]. These modifications are particularly important in pharmaceutical applications where salt forms are used to optimize drug properties.
Morpholine demonstrates reduced nucleophilicity compared to other common cyclic secondary amines, primarily due to the electron-withdrawing effect of the ring oxygen [6] [7]. Quantitative nucleophilicity parameters (N) have been determined in various solvents, with morpholine showing N = 15.62 in water and N = 15.65 in acetonitrile [20].
Heterocycle | Nucleophilicity (N, H₂O) | pKa | Electronic Effect |
---|---|---|---|
Morpholine | 15.62 | 8.36 | Electron-withdrawing O reduces reactivity |
Piperidine | 18.13 | 11.0 | Standard secondary amine behavior |
Pyrrolidine | 17.8 | 11.3 | Enhanced reactivity (5-membered ring) |
Piperazine | 16.9 | 9.8 | Two nitrogens, moderate basicity |
The reduced nucleophilicity of morpholine compared to piperidine (18.13 vs 15.62 in water) reflects the significant electronic impact of the oxygen substituent [20] [7]. This difference has important implications for reaction selectivity and mechanism, making morpholine a more controlled nucleophile in synthetic applications.
Studies have shown that morpholine enamines are orders of magnitude less reactive than corresponding pyrrolidine or piperidine enamines [13]. This reduced reactivity is attributed to the higher ionization potential of morpholine and the increased pyramidalization of morpholine-derived enamines.
The nucleophilic behavior of morpholine is governed by both steric and electronic factors operating within the six-membered heterocyclic framework [21] [22]. The chair conformation of morpholine provides moderate steric accessibility to the nitrogen lone pair, comparable to piperidine but less accessible than the five-membered pyrrolidine ring.
Electronic effects dominate the nucleophilic properties, with the oxygen atom's electron-withdrawing inductive effect significantly reducing the electron density on nitrogen [6]. This effect is quantified by the substantial difference in nucleophilicity parameters and basicity compared to purely hydrocarbon analogs.
Computational studies have revealed that the electron-withdrawing effect of oxygen increases the ionization potential of morpholine, making it a less effective electron donor compared to piperidine [13]. The presence of the oxygen atom also affects the orbital hybridization and geometry around nitrogen, contributing to reduced nucleophilic reactivity.
Steric hindrance in morpholine is moderate, primarily arising from the six-membered ring framework [23]. However, this steric effect is secondary to the electronic effects in determining overall nucleophilic behavior. Research has shown that substitution patterns on the morpholine ring can further modulate both steric and electronic properties, allowing for fine-tuning of reactivity [24].
Morpholine exhibits moderate oxidative stability under ambient conditions but becomes susceptible to oxidative degradation under elevated temperatures and in the presence of strong oxidizing agents [25] [26]. The compound's oxidative stability is significantly influenced by environmental factors including temperature, oxygen concentration, and the presence of catalytic metals.
Studies of morpholine oxidation by cytochrome P450 enzymes have revealed that the primary oxidation pathway involves C-N bond cleavage rather than N-oxidation [25]. This biological oxidation mechanism produces 2-(2-aminoethoxy)acetate as the initial metabolic product, indicating that morpholine undergoes ring-opening oxidation under enzymatic conditions.
Thermal stability studies have shown that morpholine maintains stability up to approximately 150°C, but degradation rates increase significantly at temperatures of 175°C and above [26]. The degradation kinetics follow first-order behavior with activation energies characteristic of C-N bond homolysis processes.
Industrial applications have demonstrated that morpholine decomposes reasonably slowly in the absence of oxygen even at high temperatures and pressures typical of steam power systems [1] [16]. This thermal stability makes morpholine suitable for high-temperature applications such as boiler water treatment, where it functions as a volatile corrosion inhibitor.
Morpholine exhibits well-defined electrochemical behavior with characteristic oxidation and reduction potentials that depend on solvent and electrolyte conditions [27] [28] [29]. The first oxidation potential occurs at approximately +1.18 V versus saturated calomel electrode (SCE) in dimethylformamide, corresponding to the formation of a morpholine radical cation [27].
Electrochemical Property | Value/Description | Conditions |
---|---|---|
First oxidation potential | ~1.18 V vs SCE | DMF solvent |
Oxidation mechanism | N-centered radical formation | Room temperature |
Reversibility | Quasi-reversible | Depends on scan rate |
Radical stability | EPR-detectable at RT | CH₂Cl₂ solvent |
The oxidation process involves electron removal from the nitrogen lone pair, generating a nitrogen-centered radical cation [27] [30]. This radical species has been successfully detected and characterized using electron paramagnetic resonance (EPR) spectroscopy at room temperature, providing direct evidence for the oxidation mechanism [27].
Electrochemical studies using carbon nanotube and graphene-modified electrodes have demonstrated enhanced sensitivity for morpholine detection, with theoretical detection limits of 1.0-1.3 mg/L achieved using differential pulse voltammetry [29]. These modifications promote electrocatalytic activity toward morpholine electro-oxidation through improved electrode surface properties.
Recent research has explored morpholine's role in photoredox catalysis, where it serves as an efficient electron donor in reductive quenching cycles [28] [31]. The compound's oxidation potential makes it suitable for photocatalytic applications involving iridium and ruthenium photocatalysts, where it regenerates reduced catalyst species through sacrificial electron donation.
Flammable;Corrosive;Irritant